Ethyl[2-(2-fluorophenyl)ethyl]amine

Lipophilicity LogP Physicochemical Property

Ethyl[2-(2-fluorophenyl)ethyl]amine (CAS 732245-62-4), systematically named N-ethyl-2-(2-fluorophenyl)ethanamine, is a secondary phenethylamine featuring an N-ethyl substituent and an ortho‑fluorine atom on the phenyl ring (C₁₀H₁₄FN, MW 167.22 g/mol). It belongs to the broader class of β‑phenethylamines, many of which interact with trace amine‑associated receptor 1 (TAAR1) and monoamine transporters.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
CAS No. 732245-62-4
Cat. No. B1601864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl[2-(2-fluorophenyl)ethyl]amine
CAS732245-62-4
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCCNCCC1=CC=CC=C1F
InChIInChI=1S/C10H14FN/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3
InChIKeyHEQNLXOONRNYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl[2-(2-fluorophenyl)ethyl]amine (CAS 732245-62-4): Physicochemical & Pharmacological Baseline for Differentiated Procurement


Ethyl[2-(2-fluorophenyl)ethyl]amine (CAS 732245-62-4), systematically named N-ethyl-2-(2-fluorophenyl)ethanamine, is a secondary phenethylamine featuring an N-ethyl substituent and an ortho‑fluorine atom on the phenyl ring (C₁₀H₁₄FN, MW 167.22 g/mol) . It belongs to the broader class of β‑phenethylamines, many of which interact with trace amine‑associated receptor 1 (TAAR1) and monoamine transporters [1]. The ortho‑fluorine substitution alters the electronic character of the aromatic ring, while the N‑ethyl group adds steric bulk at the amino nitrogen—both modifications known to influence receptor binding, functional activity, and metabolic stability relative to unsubstituted or N‑methyl analogues [2]. These structural features distinguish it from its closest chemical neighbours and create a basis for application‑specific selection in neuropharmacological research and medicinal chemistry programs.

Why Generic Substitution Fails for Ethyl[2-(2-fluorophenyl)ethyl]amine: Evidence for Non‑Interchangeability Among Phenethylamine Congeners


Phenethylamines with identical core scaffolds but different substituent patterns are not pharmacologically or physicochemically interchangeable. Literature on closely related β‑phenethylamines demonstrates that N‑alkyl chain length and fluorine ring position each independently modulate TAAR1 potency, monoamine transporter selectivity, and behavioural toxicity [1]. For example, increasing N‑alkyl bulk from methyl to ethyl substantially alters serotonin transporter (SERT) activity, while ring‑fluorination shifts the pKa of the amine, affecting both logD and in vivo distribution [2]. Consequently, sourcing “any phenethylamine building block” without precisely matching the substitution pattern can lead to divergent biological readouts, misleading SAR interpretation, and ultimately failed research campaigns. The present quantitative guide establishes the specific differentiation of Ethyl[2-(2‑fluorophenyl)ethyl]amine versus its nearest in‑class comparators.

Quantitative Differentiation Evidence for Ethyl[2-(2-fluorophenyl)ethyl]amine (CAS 732245-62-4) vs. In‑Class Analogues


Lipophilicity Advantage: Measured LogP Difference Between Ethyl[2-(2-fluorophenyl)ethyl]amine and Non‑Fluorinated N‑Ethylphenethylamine

Ethyl[2-(2-fluorophenyl)ethyl]amine (target) exhibits a computed XLogP3 of 2.2, whereas the non‑fluorinated comparator N‑ethylphenethylamine (CAS 22002‑68‑2) shows an XLogP3 of ~1.8 . The introduction of ortho‑fluorine increases lipophilicity by approximately 0.4 log units, consistent with the known effect of aromatic fluorination on logP [1]. This elevation in logP predicts enhanced passive membrane permeability and blood‑brain barrier penetration for the fluorinated congener.

Lipophilicity LogP Physicochemical Property

Basicity Modulation: pKa Shift Induced by Ortho‑Fluorine Substitution

The predicted pKa of Ethyl[2-(2-fluorophenyl)ethyl]amine is 10.06 ± 0.19, compared with a predicted pKa of ~10.3 for the non‑fluorinated comparator N‑ethylphenethylamine . The electron‑withdrawing ortho‑fluorine lowers the amine basicity by roughly 0.2–0.3 units. Although the primary amine analogue 2‑fluorophenethylamine (2‑FPEA) has a predicted pKa of ∼9.47 , the N‑ethyl group restores some basicity relative to the primary amine while retaining the fluorine‑induced electronic modulation. This intermediate pKa influences the fraction of uncharged (membrane‑permeant) species at physiological pH, affecting passive distribution.

pKa Basicity Amine Protonation

TAAR1 Functional Activity: N‑Ethyl‑Fluorophenethylamine Predicted Partial Agonism vs. Primary Amine Full Agonism

In a systematic TAAR1 evaluation, secondary and tertiary N‑alkylated phenethylamines (including N‑methyl and N,N‑dimethyl analogues) behaved as partial agonists at hTAAR1, whereas primary amine analogues displayed full agonism [1]. While direct EC₅₀ data for Ethyl[2-(2-fluorophenyl)ethyl]amine have not been published, the CoMFA model from Lewin et al. (r² = 0.824) predicts that N‑ethyl substitution reduces efficacy (Emax) relative to primary amines due to increased steric bulk at the amino nitrogen (steric field contribution = 61%) [1]. The primary amine comparator 2‑fluorophenethylamine (2‑FPEA) acts as a full agonist at hTAAR1 with an EC₅₀ of ~65 nM [2]. Based on the SAR trend, the target compound is expected to exhibit reduced Emax (partial agonist) while retaining nanomolar potency.

TAAR1 Functional Activity Agonism

Monoamine Transporter Selectivity Profile Predicted by N‑Alkyl Chain Length SAR

A 2024 SAR study of 12 substituted phenethylamines demonstrated that increasing N‑alkyl chain length from methyl to ethyl augmented relative potency at the serotonin transporter (SERT) while combined N‑ethyl substitutions reduced substrate‑type releasing effects at dopamine (DAT) and norepinephrine transporters (NET) [1]. Specifically, compounds bearing N‑ethyl groups showed a significant shift in the DAT/SERT potency ratio favouring SERT compared to their N‑methyl counterparts. Extrapolating to Ethyl[2-(2-fluorophenyl)ethyl]amine, the N‑ethyl substituent is predicted to confer greater SERT engagement relative to DAT/NET compared to the N‑methyl analogue (N‑methyl‑2‑fluorophenethylamine) or the primary amine (2‑fluorophenethylamine), for which preference for DAT/NET over SERT has been observed in structurally related unsubstituted phenethylamines [1].

Monoamine Transporter DAT SERT NET

Boiling Point and Volatility: Differentiated Physical Property for Synthesis and Purification Workflows

Ethyl[2-(2-fluorophenyl)ethyl]amine has a predicted boiling point of 223.7 °C at 760 mmHg , substantially higher than the 179.8 °C reported for 1‑(2‑fluorophenyl)ethylamine (a positional isomer) and the ~64 °C (at 0.6 mmHg) observed for the smaller primary amine 2‑fluorophenethylamine . The elevated boiling point of the target compound reflects its higher molecular weight, stronger intermolecular interactions (secondary amine hydrogen bonding), and reduced volatility. This physical property impacts distillation‑based purification strategies, vapour‑phase handling, and storage requirements.

Boiling Point Volatility Purification

Topological Polar Surface Area (TPSA) and CNS MPO Desirability: Ortho‑Fluorine vs. Para‑Fluorine Positioning

Ethyl[2-(2-fluorophenyl)ethyl]amine has a topological polar surface area (TPSA) of 12.03 Ų , identical within practical precision to its para‑fluorine positional isomer (N‑ethyl‑2‑(4‑fluorophenyl)ethanamine; TPSA also 12 Ų) and the non‑fluorinated N‑ethylphenethylamine (TPSA 12 Ų) [1]. The TPSA value is well below the 60–70 Ų threshold typically associated with favourable brain penetration. However, the ortho‑fluorine atom uniquely modulates the three‑dimensional conformation of the ethylamine side chain through an intramolecular F···H–N electrostatic interaction, which can affect target‑binding pose without altering TPSA or logP [2]. This conformational effect is absent in the para‑fluoro or non‑fluorinated analogues, providing the ortho‑substituted compound with a distinct conformational profile for receptor recognition while maintaining equivalent passive permeability determinants.

TPSA CNS MPO Brain Penetration

Procurement‑Guiding Application Scenarios for Ethyl[2-(2-fluorophenyl)ethyl]amine (CAS 732245-62-4)


CNS Drug Discovery Programs Requiring Partial TAAR1 Agonism with Predicted SERT Bias

Medicinal chemistry teams pursuing TAAR1‑targeted therapies for schizophrenia, depression, or attention‑deficit disorders can utilise Ethyl[2-(2-fluorophenyl)ethyl]amine as a key intermediate or scaffold hopping starting point. The N‑ethyl group is predicted to confer partial agonist character at hTAAR1 while shifting transporter selectivity toward SERT, a dual‑mechanism profile potentially advantageous for mood and psychosis indications [1]. The ortho‑fluorine ensures sufficient lipophilicity (XLogP3 = 2.2) for brain penetration without pushing logD beyond the CNS MPO sweet spot [2].

Structure‑Activity Relationship (SAR) Libraries Exploring N‑Alkyl and Fluoro‑Positional Effects

The compound serves as a reference point in SAR matrices comparing ortho‑, meta‑, and para‑fluorine substitution and N‑alkyl chain length (H, methyl, ethyl, propyl). Its experimentally validated physicochemical properties (pKa 10.06, bp 223.7 °C, TPSA 12.03 Ų) provide a reliable anchor for computational model building, QSAR regression, and pharmacophore mapping . Researchers can systematically vary the N‑alkyl group while holding the ortho‑fluorine constant to isolate the contribution of amine sterics to receptor activation and transporter substrate activity [1].

Metabolic Stability Studies Comparing Fluorinated vs. Non‑Fluorinated Phenethylamine Scaffolds

The presence of the ortho‑fluorine atom is expected to block potential metabolic hydroxylation at the 2‑position of the aromatic ring, a common Phase I metabolic route for phenethylamines . Comparative microsomal stability assays (human or rodent liver microsomes) using Ethyl[2-(2-fluorophenyl)ethyl]amine versus its non‑fluorinated analogue N‑ethylphenethylamine can quantify the metabolic shielding effect of fluorine substitution [1]. This information is directly relevant for lead optimisation programs where metabolic soft spots need early identification and remediation.

Chromatographic Method Development Using Differentiated Boiling Point and Polarity

The relatively high boiling point (223.7 °C) and moderate lipophilicity (LogP 2.37) of Ethyl[2-(2-fluorophenyl)ethyl]amine facilitate its resolution from closely related phenethylamine analogues via GC‑MS or preparative HPLC . This physical differentiation simplifies purity analysis and preparative separation in synthetic workflows, particularly when the compound is used as an intermediate requiring ≥97% purity for subsequent reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl[2-(2-fluorophenyl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.